molecular formula C15H16N2O2 B14679356 1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene CAS No. 32924-15-5

1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene

Cat. No.: B14679356
CAS No.: 32924-15-5
M. Wt: 256.30 g/mol
InChI Key: JLEQZACKSXNUMB-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring. The compound’s structure includes an ethyl group and a methoxyphenyl group, making it a derivative of benzene with specific substituents that influence its chemical behavior and applications.

Preparation Methods

The synthesis of 1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethyl and methoxyphenyl groups. The azoxy group is then introduced through a series of oxidation and reduction reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets through its azoxy group. The compound can undergo electrophilic aromatic substitution, where the azoxy group acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product. The specific pathways and molecular targets depend on the reaction conditions and the presence of other functional groups.

Comparison with Similar Compounds

Properties

CAS No.

32924-15-5

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(4-ethylphenyl)imino-(4-methoxyphenyl)-oxidoazanium

InChI

InChI=1S/C15H16N2O2/c1-3-12-4-6-13(7-5-12)16-17(18)14-8-10-15(19-2)11-9-14/h4-11H,3H2,1-2H3

InChI Key

JLEQZACKSXNUMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

Origin of Product

United States

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